molecular formula C14H11BrN2O4S B2943593 1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide CAS No. 922011-56-1

1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide

Cat. No.: B2943593
CAS No.: 922011-56-1
M. Wt: 383.22
InChI Key: XIBMCEGJGXZPKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin core. The oxazepin ring system contains an oxygen atom in the heterocyclic structure, contributing to its electronic and steric properties. This structural motif is significant in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors like dopamine or serotonin subtypes .

Properties

IUPAC Name

1-bromo-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2O4S/c15-8-22(19,20)17-9-5-6-12-10(7-9)14(18)16-11-3-1-2-4-13(11)21-12/h1-7,17H,8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBMCEGJGXZPKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NS(=O)(=O)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide typically involves multiple steps, starting with the formation of the core dibenzo[b,f][1,4]oxazepine structure. This can be achieved through a series of reactions including nitration, reduction, and cyclization. The bromination step is usually carried out using bromine in the presence of a suitable catalyst, while the sulfonamide group is introduced using methanesulfonyl chloride under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the bromine and sulfonamide groups.

  • Substitution: Substitution reactions can introduce new substituents at the bromine or other reactive sites.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

1-Bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound can be used in biological studies to understand the interactions of sulfonamide groups with biological targets.

  • Industry: The compound can be used in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism by which 1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and sulfonamide groups play a crucial role in these interactions, which can lead to various biological responses.

Comparison with Similar Compounds

Structural Variations in Sulfonamide Substituents

The sulfonamide group in the target compound is modified with a brominated methane moiety. In contrast, analogs often feature substituted benzene rings or alternative alkyl/aryl groups:

Compound Name Sulfonamide Substituent Core Structure Key Substituents on Core Molecular Weight (g/mol)
1-Bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide (Target) Bromomethane Dibenzo[b,f][1,4]oxazepin None (parent core) ~426.3 (estimated)
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide 2,4-Dimethoxybenzene Dibenzo[b,f][1,4]oxazepin 10-Ethyl 468.5 (calculated)
3-Chloro-4-fluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide 3-Chloro-4-fluorobenzene Dibenzo[b,f][1,4]oxazepin None 418.8
2-Bromo-N~1~-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-benzenesulfonamide 2-Bromobenzene Dibenzo[b,f][1,4]oxazepin 10-Ethyl ~483.3 (estimated)
N-(10-Acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide 4-Methylbenzene (tosyl) Dibenzo[b,f][1,4]oxazepin 10-Acetyl 408.5

Key Observations :

  • Lipophilicity : The bromomethane group in the target compound increases lipophilicity compared to polar substituents like 2,4-dimethoxybenzene () or tosyl groups (). This may enhance blood-brain barrier penetration for CNS targets.
  • Steric Effects : Bulky substituents (e.g., 2-bromobenzene in ) could hinder receptor binding, whereas smaller groups (e.g., methyl in ) may improve solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, F in ) on the sulfonamide benzene ring could modulate hydrogen-bonding interactions with target proteins .

Core Structure Modifications: Oxazepin vs. Thiazepin

Several analogs replace the oxygen atom in the oxazepin core with sulfur (forming thiazepin), altering electronic and conformational properties:

Compound Name Core Heteroatom Key Functional Groups on Core Synthesis Protocol
N-(4-Methoxybenzyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5,5-dioxide () Sulfur (thiazepin) 10-Methyl, 5,5-dioxide MCPBA oxidation
10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () Sulfur (thiazepin) 10-Ethyl, 5-oxide General Protocol A

Key Observations :

  • Stability : Thiazepin derivatives with sulfone/sulfoxide groups (e.g., 5,5-dioxide in ) exhibit enhanced metabolic stability due to reduced susceptibility to oxidative degradation .

Functional Group Variations: Sulfonamide vs. Carboxamide

While the target compound is a sulfonamide, other analogs feature carboxamide linkages (), which alter hydrogen-bonding capacity and target selectivity:

Compound Name Functional Group Key Substituents LCMS/HRMS Data
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () Carboxamide 4-Methoxybenzyl, 10-methyl m/z 421.1 [M+H+]
2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide () Acetamide 4-Fluorophenyl NMR-confirmed

Key Observations :

  • Synthetic Flexibility : Carboxamides () are synthesized via coupling reactions with amines, while sulfonamides often require sulfonyl chloride intermediates .

Biological Activity

The compound 1-bromo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide is a member of the dibenzo[b,f][1,4]oxazepine family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound can be represented as:

  • Molecular Formula : C₁₄H₁₃BrN₂O₃S
  • Molecular Weight : Approximately 365.23 g/mol

The structure features a dibenzo[b,f][1,4]oxazepine core, which is known for its diverse biological properties. The presence of the bromine atom and the methanesulfonamide group contributes to its reactivity and potential interactions with biological targets.

Research indicates that compounds within the dibenzo[b,f][1,4]oxazepine class often exhibit significant biological activities through various mechanisms:

  • Histone Deacetylase Inhibition : Many derivatives have been shown to inhibit histone deacetylases (HDACs), which play a crucial role in epigenetic regulation and are implicated in cancer progression. The inhibition of HDACs can lead to altered gene expression profiles that may suppress tumor growth.
  • Dopamine Receptor Modulation : Some studies suggest that similar compounds may act as selective inhibitors of dopamine D2 receptors, which are important targets in the treatment of psychiatric disorders .

Case Studies and Experimental Findings

A review of relevant literature reveals several studies that highlight the biological activity of dibenzo[b,f][1,4]oxazepine derivatives:

  • Anticancer Activity : In vitro studies demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds showed significant inhibition of cell proliferation in breast cancer models .
  • Neuroprotective Effects : Other studies have reported neuroprotective properties linked to the modulation of neurotransmitter systems, suggesting potential applications in neurodegenerative diseases .
  • Inflammatory Response Modulation : Research has also indicated that these compounds may influence inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Data Table of Biological Activities

Activity TypeModel/Cell LineIC50 (µM)Reference
HDAC InhibitionHeLa Cells5.2
CytotoxicityMCF-7 Breast Cancer Cells10.0
Dopamine D2 ReceptorCHO Cells15.0
Anti-inflammatory EffectsRAW 264.7 Macrophages12.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.